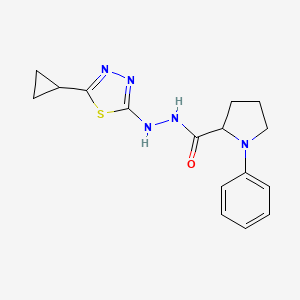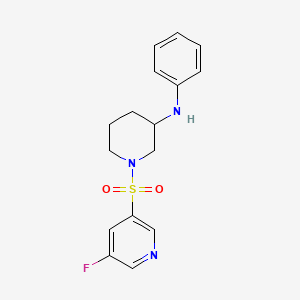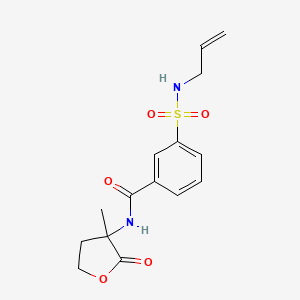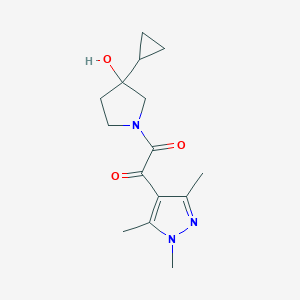![molecular formula C17H27NO2 B6972988 3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol](/img/structure/B6972988.png)
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl group, a cyclobutyl group with a propan-2-yloxy substituent, and an amino group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclobutyl intermediate, which can be achieved through cyclization reactions The phenyl group can be introduced via Friedel-Crafts alkylation, and the amino group can be added through reductive amination
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis process. The use of green chemistry principles, such as biocatalysis, can also be explored to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group may participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-4-aminobutan-1-ol: Similar structure but lacks the cyclobutyl and propan-2-yloxy groups.
4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol: Similar structure but lacks the phenyl group.
3-Phenylbutan-1-ol: Similar structure but lacks the amino and cyclobutyl groups.
Uniqueness
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol is unique due to the presence of both the cyclobutyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
3-phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(2)20-17-10-16(11-17)18-12-15(8-9-19)14-6-4-3-5-7-14/h3-7,13,15-19H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUOCPLITVNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)

![N-[4-[2-(4-hydroxyphenyl)ethylamino]cyclohexyl]acetamide](/img/structure/B6972920.png)
![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)

![2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid](/img/structure/B6972932.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972942.png)
![Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6972954.png)
![(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6972967.png)


![Methyl 3-[(4-methoxyphenyl)carbamoylamino]-3-methylazetidine-1-carboxylate](/img/structure/B6973004.png)
![6-[(1-Ethylpyrazol-4-yl)oxymethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B6973005.png)
